molecular formula C18H14F2N2O3 B2596961 2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953251-87-1

2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2596961
CAS RN: 953251-87-1
M. Wt: 344.318
InChI Key: DHOZREPZSKSVHO-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, also known as FIA or FIASMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FIA belongs to the class of compounds known as isoxazole derivatives and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Photoreactions and Chemical Stability

A study on flutamide, a compound with structural similarities, examined its photoreactions in different solvents, highlighting the chemical stability and reactivity under UV light exposure. This research might offer insights into handling and storage conditions for related compounds, ensuring their stability during scientific applications (Watanabe et al., 2015).

Synthesis and Energetic Properties

Research into the synthesis and energetic properties of novel compounds, including derivatives of dinitrophenol, provides valuable data on the chemical properties and potential applications of these compounds in various fields, such as materials science and engineering (Klapötke et al., 2015).

Anti-inflammatory and Anti-tumor Applications

Compounds synthesized with structural similarities have been explored for their anti-inflammatory and anti-tumor activities. Studies have shown that certain derivatives exhibit significant activity, suggesting potential therapeutic applications (Sunder & Maleraju, 2013); (Hao-fei, 2011).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies of bioactive compounds, including benzothiazolinone acetamide analogs, offer insights into their electronic properties and potential applications in dye-sensitized solar cells and as ligands in drug design (Mary et al., 2020).

Flavoring Substance Evaluation

The safety and applications of certain flavoring substances structurally related to the compound of interest have been assessed, providing a framework for evaluating the potential use of these compounds in food and beverage applications (Younes et al., 2018).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOZREPZSKSVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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